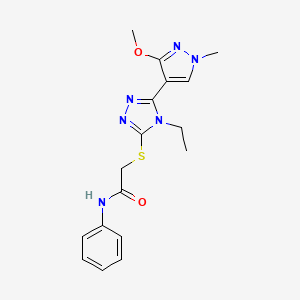
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and research findings.
Structural Overview
The compound features a complex structure that integrates both pyrazole and triazole moieties, which are known for their extensive biological activities. The molecular formula is C18H19F3N6O2S with a molecular weight of 440.4 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | C18H19F3N6O2S |
| Molecular Weight | 440.4 g/mol |
| CAS Number | 1014072-32-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to exhibit activity against various bacterial and fungal strains. The presence of the pyrazole group in this compound may enhance its antimicrobial efficacy by interfering with microbial metabolism and cell wall synthesis .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. In vitro studies have shown that derivatives can modulate pro-inflammatory cytokine levels effectively .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Studies on related triazole derivatives indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain triazole-based compounds have shown IC50 values lower than traditional chemotherapeutics in various cancer cell lines .
Synthesis and Structure Activity Relationship (SAR)
A series of studies have synthesized derivatives of triazole and pyrazole compounds to explore their biological activities. The SAR analysis revealed that modifications in the phenyl ring significantly affect the biological activity of these compounds. For instance, the introduction of electron-donating groups has been correlated with increased cytotoxicity against cancer cells .
Efficacy Against Inflammatory Diseases
In a study evaluating the anti-inflammatory effects of triazole derivatives, several compounds exhibited potent inhibition of COX enzymes with IC50 values ranging from 0.2 μM to 17.52 μM. This suggests that the compound could be a candidate for developing new anti-inflammatory drugs .
Propiedades
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-4-23-15(13-10-22(2)21-16(13)25-3)19-20-17(23)26-11-14(24)18-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVUNHHWMDBZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













